![molecular formula C11H15NO4 B274628 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid CAS No. 827034-78-6](/img/structure/B274628.png)

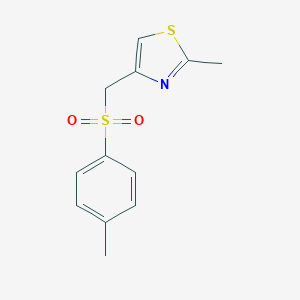

5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid” is a complex organic compound. It is related to 5-Methyl-2-furanboronic acid pinacol ester , which is a boronic acid derivative . This compound could potentially be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .

Synthesis Analysis

The synthesis of this compound might involve the use of 5-Methyl-2-furanboronic acid pinacol ester . Protodeboronation of pinacol boronic esters has been reported, which could potentially be a step in the synthesis of this compound .科学的研究の応用

Isotopomer Synthesis and Characterization

A study by Shrestha‐Dawadi and Lugtenburg (2003) outlines a synthetic scheme for preparing isotopomers of 5-amino-4-oxopentanoic acid (a related compound), highlighting its role in the biosynthesis of biologically active porphyrins, crucial for photosynthesis and oxygen transport. This method allows for high isotopic enrichment, facilitating studies in metabolic pathways and enzymatic reactions (Shrestha‐Dawadi & Lugtenburg, 2003).

Hydrochloride Formation

Lin Yuan (2006) provides a synthesis route for 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing an example of converting a simple biomass-derived molecule into a more complex and functionalized compound. This method involves esterification, bromination, and reaction with potassium phthalimide, demonstrating the chemical versatility of the acid (Lin Yuan, 2006).

Advanced Glycation End-products

Research on methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, by Nemet, Varga-Defterdarović, and Turk (2006) discusses its formation in enzymatic and nonenzymatic reactions, leading to advanced glycation end-products. These compounds, including derivatives of 5-amino-4-oxopentanoic acid, are significant in understanding the biochemical pathways leading to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Biomass-Derived Chemicals Synthesis

A study by Nakagawa, Tamura, and Tomishige (2013) explores the catalytic reduction of furanic compounds with hydrogen, a process relevant to the synthesis of 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid derivatives. This research highlights the potential of biomass-derived molecules as precursors for renewable chemical synthesis, offering a sustainable alternative to petrochemicals (Nakagawa, Tamura, & Tomishige, 2013).

将来の方向性

特性

IUPAC Name |

5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETFBBIKDIKGAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398457 |

Source

|

| Record name | AS-662/43412887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827034-78-6 |

Source

|

| Record name | AS-662/43412887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)

![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)

![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)

![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)